

Unveiling the Linear Geometry of Chloro(tetrahydrothiophene)gold(I): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chlorogold;thiolan-1-ium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and coordination geometry of Chloro(tetrahydrothiophene)gold(I), a pivotal starting material in gold chemistry. The compound, abbreviated as (tht)AuCl, is a valuable precursor for the synthesis of various gold(I) complexes, making a thorough understanding of its structural parameters essential for rational drug design and catalyst development.

Molecular Structure and Coordination Geometry

Chloro(tetrahydrothiophene)gold(I) is a coordination complex that exhibits a linear coordination geometry, a common feature for two-coordinate gold(I) compounds.[1][2] In this arrangement, the gold(I) center is bonded to a chlorine atom and the sulfur atom of a tetrahydrothiophene (tht) ligand. This linearity is a consequence of the d¹⁰ electron configuration of Au(I), which favors sp hybridization.

The molecule crystallizes in the orthorhombic space group Pmc2₁, with four formula units (Z = 4) per unit cell.[1][2] The crystal structure reveals a well-defined arrangement of the individual (tht)AuCl molecules.

Quantitative Crystallographic Data



The structural parameters of Chloro(tetrahydrothiophene)gold(I) have been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pmc2ı
a (Å)	6.540(1)
b (Å)	8.192(1)
c (Å)	12.794(3)
Z	4

Table 1: Crystallographic data for Chloro(tetrahydrothiophene)gold(I).[1][2]

Experimental Protocols Synthesis of Chloro(tetrahydrothiophene)gold(I)

The synthesis of Chloro(tetrahydrothiophene)gold(I) is typically achieved through the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene (THT).[1]

Reaction:

 $HAuCl_4 + 2 SC_4H_8 + H_2O \rightarrow AuCl(SC_4H_8) + OSC_4H_8 + 3 HCl$

Detailed Methodology:

A detailed and established procedure for the synthesis can be found in Inorganic Syntheses.[1] The general steps involve the careful addition of tetrahydrothiophene to a solution of tetrachloroauric acid, leading to the precipitation of the white to off-white product. The product is sensitive to temperature and light and should be stored accordingly.[1][2]

X-ray Crystallography



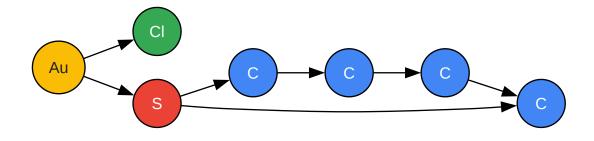
The determination of the molecular structure of Chloro(tetrahydrothiophene)gold(I) is performed using single-crystal X-ray diffraction.

Methodology:

- Crystal Growth: Suitable single crystals of (tht)AuCl are grown, often by slow evaporation of a solvent or by cooling a saturated solution.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine
 the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are
 determined using direct methods or Patterson methods, followed by refinement using leastsquares methods. The final refined structure provides precise bond lengths, bond angles,
 and other geometric parameters.

Visualizing the Molecular Structure and Synthesis Workflow

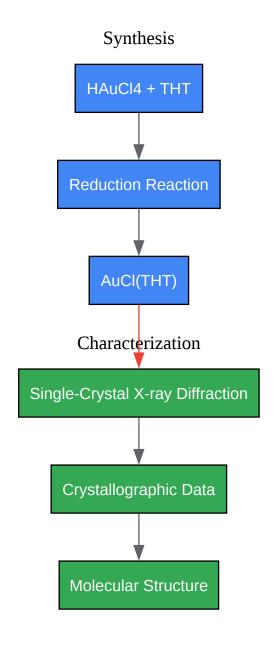
To further elucidate the structural and synthetic aspects of Chloro(tetrahydrothiophene)gold(I), the following diagrams are provided.



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Caption: Molecular structure of Chloro(tetrahydrothiophene)gold(I).





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Caption: Experimental workflow for synthesis and characterization.

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References

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- To cite this document: BenchChem. [Unveiling the Linear Geometry of Chloro(tetrahydrothiophene)gold(I): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15060381#chloro-tetrahydrothiophene-gold-i-molecular-structure-and-coordination-geometry]

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